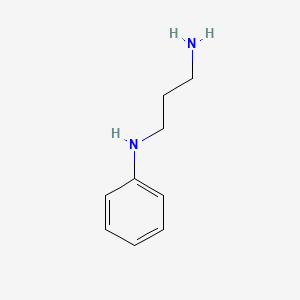

N-(3-aminopropyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-phenylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSWHECVUKBMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70330164 | |

| Record name | N-(3-aminopropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4742-01-2 | |

| Record name | N-(3-aminopropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70330164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminopropyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for N 3 Aminopropyl Aniline and Its Analogues

Direct Synthetic Routes to N-(3-aminopropyl)aniline

Direct synthesis of this compound can be achieved by forming the aminopropyl sidechain on an aniline (B41778) molecule or by attaching the phenyl group to a pre-existing 3-aminopropyl structure.

Catalytic hydrogenation of nitriles is a widely utilized industrial method for the production of primary amines. bme.hu This approach is applicable to the synthesis of this compound, starting from the precursor 3-anilinopropionitrile. The process involves the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) using hydrogen gas in the presence of a metal catalyst.

The reaction mechanism generally involves the formation of an intermediate imine, which is further reduced to the primary amine. A significant challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts, which can occur when the newly formed primary amine reacts with the intermediate imine. bme.hu To enhance the selectivity for the desired primary amine, the reaction is often carried out in the presence of ammonia. google.com

Commonly employed catalysts include non-noble metals like nickel and cobalt, often on a support material. google.comchemrxiv.org For instance, nickel-containing support catalysts have been developed that show high activity and selectivity under specific temperature and pressure conditions. google.com Palladium-on-carbon (Pd/C) is another effective catalyst for this transformation. bme.hu The choice of catalyst and reaction conditions, such as temperature, pressure, and solvent, can be optimized to maximize the yield of the primary amine. chemrxiv.orgchemrxiv.org

Table 1: Conditions for Catalytic Hydrogenation of Nitriles to Primary Amines This table presents generalized conditions for the hydrogenation of various nitriles, which are applicable to the synthesis of this compound from its nitrile precursor.

| Catalyst | Temperature (°C) | Pressure (bar) | Additive | Key Finding | Reference |

|---|---|---|---|---|---|

| Ni/NiO@C | 120 | 10 | None | High conversion (>99%) and selectivity for various aromatic nitriles under mild conditions. | chemrxiv.orgchemrxiv.org |

| Palladium on Carbon (Pd/C) | 25-40 | N/A (Transfer Hydrogenation) | Ammonium (B1175870) formate | Good to excellent yields (51-98%) for aromatic nitriles under mild transfer hydrogenation conditions. | bme.hu |

| Supported Nickel (Ni/Support) | 180-220 | 3-20 | Ammonia | Ammonia addition suppresses secondary amine formation, leading to high yields (>96%) of the primary amine. | google.com |

Nucleophilic substitution provides a direct route to form the N-C bond between the aniline nitrogen and the propyl chain. In this approach, aniline, acting as a nucleophile, attacks an electrophilic three-carbon chain that contains a leaving group. A common substrate for this reaction would be a 3-halopropylamine, such as 3-chloropropylamine.

However, a primary challenge with this method is over-alkylation. libretexts.org The product, this compound, is itself a nucleophile and can react with another molecule of the alkyl halide, leading to undesired byproducts. The primary amine of the product is generally more nucleophilic than the aromatic amine of aniline, but the secondary aniline nitrogen can also react further. libretexts.orgorganic-chemistry.org To control the reaction and favor mono-alkylation, reaction conditions such as temperature, stoichiometry of reactants, and the choice of base are critical. libretexts.org

An alternative strategy involves a two-step process starting with the Michael addition of aniline to acrylonitrile (B1666552), which forms 3-anilinopropionitrile. This intermediate is the same precursor used in the catalytic hydrogenation route described previously. This method circumvents the direct use of alkyl halides and the associated over-alkylation issues. The subsequent reduction of the nitrile yields the final product.

Reductive amination is a versatile method for forming carbon-nitrogen bonds, typically involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. libretexts.orgorganic-chemistry.org To synthesize this compound, this could be approached by reacting aniline with an appropriate three-carbon aldehyde bearing a protected or precursor amino group.

The reaction proceeds in two stages: the initial reaction between the aniline and the aldehyde forms an iminium ion intermediate, which is then reduced in situ to the secondary amine. libretexts.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly mild and selective reagents for this transformation. organic-chemistry.orgresearchgate.net Catalytic hydrogenation can also be used for the reduction step. organic-chemistry.org

This method offers good control and generally avoids the over-alkylation problems associated with direct nucleophilic substitution with alkyl halides. rsc.org The choice of reducing agent is crucial; for instance, NaBH(OAc)₃ is effective for a wide range of aldehydes and ketones. organic-chemistry.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild, selective, and broadly applicable; does not reduce the initial carbonyl compound. | organic-chemistry.orgresearchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Effective at slightly acidic pH; reduces imines faster than carbonyls. | libretexts.org |

| H₂ / Catalyst (e.g., Ni, Pd/C) | Aldehydes, Ketones | Can be performed in one pot; conditions can also reduce other functional groups. | libretexts.orgorganic-chemistry.org |

| InCl₃/Et₃SiH/MeOH | Aldehydes, Ketones | Highly chemoselective system that tolerates various functional groups. | organic-chemistry.org |

Synthesis of this compound Derivatives and Related Diamines

The synthetic principles for this compound can be extended to a wider range of related structures, including various N-arylated diamines and polymeric materials.

The synthesis of N-arylated aliphatic diamines, a class of compounds that includes this compound, is often accomplished using modern cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds between aryl halides (or triflates) and amines. cmu.edu

To prepare an N-arylated diamine, an aliphatic diamine (such as 1,3-diaminopropane) is reacted with an aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (like BINAP), and a base. cmu.edu A key challenge is achieving mono-arylation, as the diamine has two nucleophilic sites. This can often be controlled by using an excess of the diamine relative to the aryl halide.

Copper-catalyzed N-arylation reactions provide an alternative to palladium-based systems. organic-chemistry.org These methods can couple arylboronic acids or aryl halides with amines and related nitrogen heterocyles, often under mild conditions. organic-chemistry.orgnih.gov

Table 3: Catalytic Systems for N-Arylation of Amines

| Catalyst System | Aryl Source | Amine Substrate | Typical Conditions | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / (rac)-BINAP | Aryl Bromide | Primary Amine | Toluene (B28343), NaOt-Bu (base) | cmu.edu |

| CuI / Diamine Ligand | Aryl Iodide/Bromide | Nitrogen Heterocycles, Amines | Solvent (e.g., Dioxane), Base (e.g., K₃PO₄) | organic-chemistry.org |

| Copper-exchanged Fluorapatite (CuFAP) | Arylboronic Acid | Amines, Imidazoles | Methanol (B129727), Room Temperature | organic-chemistry.org |

Amine-functionalized polymers, including those with (aminopropyl)amine structures, are of significant interest for various applications. rsc.orgnih.gov One common method to create such materials is through the post-synthetic modification of a pre-formed polymer. For example, polyacrylonitrile (B21495) (PAN) can be chemically modified by reacting its nitrile groups with an excess of a diamine, such as ethylenediamine (B42938) or hexamethylenediamine. researchgate.netresearchgate.net This reaction introduces amine-terminated side chains onto the polymer backbone. researchgate.net

Another approach involves the polymerization of monomers that already contain the desired amine functionality. rsc.org This can be achieved through the synthesis of specific initiators for polymerization that carry a protected amine group. After polymerization, the protecting group is removed to reveal the reactive amine moiety. rsc.org This "grafting-from" approach allows for the creation of well-defined polymer architectures with terminal amine groups. The functionalization of porous polymer frameworks with polyamines is another strategy used to introduce high densities of amine sites into a material. rsc.orgnih.gov

Formation of Organosilane-Functionalized Aminopropyl Compounds

The functionalization of aminopropyl compounds with organosilanes is a significant area of materials science, aiming to couple organic and inorganic properties. A common method for creating such materials is through the co-condensation of an alkoxysilane with an organofunctional alkoxysilane, such as (3-aminopropyl)triethoxysilane (APTES).

One approach involves a sol-gel process where tetraethoxysilane (TEOS) is co-condensed with APTES. This reaction can be self-catalyzed by the amine group of the organosilane, eliminating the need for an external catalyst like ammonia. researchgate.netscispace.com The process typically involves the hydrolysis and condensation of the silane (B1218182) precursors. Studies have systematically explored the co-condensation growth mechanism by varying the concentration of APTES and the water content. nih.gov It was found that APTES can decrease the rate of hydrolysis and condensation, while a moderate amount of water promotes the reaction and improves the quality of the resulting amino-functionalized silica (B1680970) particles. nih.gov This method allows for the synthesis of particles with controlled diameters and varying densities of surface amino groups. nih.gov

Another route to aminopropyl-functionalized silanes involves the hydrosilylation of allylamines with hydrosilanes. google.com This reaction can be catalyzed by ruthenium compounds containing tertiary phosphine ligands, which has been shown to produce γ-aminopropyl silanes with high selectivity and yield. google.com For example, reacting allylamine (B125299) with trimethoxysilane (B1233946) in the presence of a specific platinum catalyst has yielded γ-aminopropyl trimethoxy silane. chemicalbook.com

These methodologies, while not always directly applied to this compound itself in the literature, form the fundamental basis for creating organosilane-functionalized derivatives of aminopropyl-containing molecules. The reactivity of the amino groups in compounds like this compound allows for their potential integration into silica and other siloxane frameworks using these established techniques.

Optimization of Synthetic Pathways and Reaction Conditions

The efficiency and selectivity of synthesizing this compound and its analogues are highly dependent on the careful optimization of various reaction parameters. Key areas of focus include the selection of catalysts, the role of the reaction medium, and the precise control of physical conditions.

Catalyst Systems and Co-catalyst Effects

The N-alkylation of anilines is a cornerstone reaction for producing compounds like this compound. A variety of catalyst systems have been developed to facilitate this transformation, often focusing on efficiency, selectivity, and reusability.

Heterogeneous catalysts are particularly attractive for industrial applications. Supported cobalt nanoparticles have been shown to be effective for the N-alkylation of aniline with alcohols. researchgate.net For instance, a cobalt catalyst supported on a Zr metal-organic framework (UiO-67) demonstrated excellent selectivity and yields in the N-alkylation of various substituted anilines with benzyl (B1604629) alcohol. rsc.org Similarly, ferric perchlorate (B79767) immobilized on silica (Fe(ClO₄)₃/SiO₂) has been used as an efficient and selective catalyst for the N-alkylation of aromatic amines with alcohols, producing the corresponding secondary amines in good to excellent yields. researchgate.net Solid acid catalysts, such as zeolites, clays, and various metal oxides, are also widely employed for vapor-phase aniline alkylation. researchgate.net The catalytic activity in these systems is often linked to a synergistic effect between Brønsted and Lewis acid sites. researchgate.net

Homogeneous catalysts, including ruthenium and iridium complexes, have been investigated for promoting chemical reactions in amines, sometimes utilizing visible light as an energy source. sciencedaily.com In the context of producing related compounds, a base-promoted cobalt/indeno-pybox ligand system has been used for the enantioselective para-C–H alkylation of aniline derivatives. acs.org

The table below summarizes various catalyst systems used in the N-alkylation of aniline and related reactions.

| Catalyst System | Reactants | Reaction Type | Key Findings |

| Cobalt Nanoparticles | Aniline, Alcohols | N-Alkylation | Effective for preparing various amines via hydrogen borrowing methodology. researchgate.net |

| Cobalt on Zr-MOF (UiO-67) | Substituted Anilines, Benzyl Alcohol | N-Alkylation | Excellent selectivity and high yields. rsc.org |

| Fe(ClO₄)₃/SiO₂ | Aromatic Amines, Alcohols | N-Alkylation | High efficiency and selectivity for secondary amines. researchgate.net |

| Solid Acids (Zeolites, Oxides) | Aniline, Alcohols | Vapor Phase N-Alkylation | Activity influenced by Brønsted and Lewis acidity. researchgate.net |

| Ruthenium/Iridium Complexes | Amines | Various | Active in the presence of visible light for new amine reactivity. sciencedaily.com |

| Base/Co/indeno-pybox | Aniline Derivatives | para-C–H Alkylation | Leads to enantioenriched aniline derivatives. acs.org |

Role of Solvents and Reaction Media in Yield and Selectivity

The choice of solvent or reaction medium is critical, as it can significantly influence reaction rates, yields, and product selectivity. In the cobalt-nanoparticle-catalyzed N-alkylation of aniline, toluene has been used as the reaction solvent. researchgate.net

Interestingly, some synthetic routes are designed to be solvent-free, which aligns with the principles of green chemistry. For example, the reaction of aniline with propylene (B89431) carbonate to form β-amino alcohols can be performed without a solvent, as the propylene carbonate itself can act as the reaction medium. scirp.org This approach can sometimes lead to poor yields due to the deactivation of catalyst sites by high concentrations of reactants and products; however, in certain systems using a Na-Y zeolite catalyst, high conversion and selectivity have been achieved even with a 1:1 molar ratio of reactants. scirp.org

In the synthesis of organo-functionalized silica, the solvent can affect the morphology of the final product. For instance, when preparing amine-functionalized nanosilica via a co-condensation method, the use of methanol as a solvent was found to increase the resulting particle size. researchgate.netscispace.com

Temperature, Pressure, and Stoichiometric Control

Precise control over reaction conditions such as temperature, pressure, and reactant stoichiometry is essential for optimizing the synthesis of this compound and its analogues.

Temperature: Reaction temperatures are highly dependent on the specific transformation and catalyst system. For the N-alkylation of aniline with alcohols catalyzed by cobalt nanoparticles, a temperature of 140 °C was employed. researchgate.net In other cases, such as aniline alkylation using dimethyl carbonate over Zn-Co ferrites, the reaction is feasible at lower temperatures compared to when methanol is the alkylating agent. iitm.ac.in The synthesis of N-(3-aminopropyl)imidazole, an analogue, involves a hydrogenation step conducted at temperatures ranging from 50 to 200 °C. google.com

Pressure: Pressure is a key variable, particularly in reactions involving gases. The aforementioned hydrogenation for N-(3-aminopropyl)imidazole synthesis is carried out under a hydrogen pressure of 1 to 20 MPa. google.com For the alkylation of anilines with gaseous alkenes like propene, the reaction may be conducted under pressures of up to 20 bars in an inert nitrogen atmosphere. googleapis.com

Stoichiometry: The molar ratio of reactants is a critical factor in controlling the reaction outcome. In the synthesis of N-(3-aminopropyl)imidazole, the molar ratio of imidazole (B134444) to acrylonitrile is controlled, typically in the range of 1:1 to 1:5. google.com

The following table provides examples of reaction conditions for the synthesis of aminopropyl anilines and related compounds.

| Reaction Type | Catalyst/Reagents | Temperature | Pressure | Stoichiometry (Reactant Ratio) |

| N-Alkylation | Cobalt Nanoparticles, Aniline, Alcohol | 140 °C | Not specified | Aniline:Alcohol 1:2 |

| Cyanoethylation/Hydrogenation | Imidazole, Acrylonitrile; Raney Nickel | 30-70 °C (cyanoethylation); 50-200 °C (hydrogenation) | 1-20 MPa (hydrogenation) | Imidazole:Acrylonitrile 1:1 to 1:5 |

| Aniline Alkylation | 3-Methylaniline, Propene, HF | Not specified | Up to 20 bars | Not specified |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for amines, aiming to reduce environmental impact and improve sustainability. rsc.orgbenthamscience.com These approaches focus on aspects such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents.

A significant green strategy in amine synthesis is the "hydrogen borrowing" or "acceptorless dehydrogenative coupling" methodology for the N-alkylation of amines with alcohols. rsc.orgrsc.org This process is highly atom-economical as it uses readily available alcohols, often derivable from renewable resources, and generates water as the only theoretical byproduct. rsc.org

The use of visible light as an energy source to drive chemical reactions represents another sustainable approach. Research has explored using visible light from commercial fluorescent bulbs or LEDs in conjunction with ruthenium or iridium catalysts to promote new reactivity in amines, offering an environmentally benign alternative to UV light. sciencedaily.com

Furthermore, the development of one-pot, multi-component reactions, especially when conducted in environmentally friendly solvents like water, is a key area of green chemistry. mdpi.com Such reactions improve efficiency by reducing the number of synthetic steps and purification stages. The use of recyclable, non-toxic catalysts, such as sodium lauryl sulfate (B86663) in aqueous media for piperidine (B6355638) synthesis, exemplifies this approach. mdpi.com The design of easily recoverable catalysts, like those based on magnetic nanoparticles, also contributes to the green credentials of a synthetic process by allowing for catalyst reuse over multiple cycles. nanomaterchem.com

Functionalization and Derivatization Strategies for N 3 Aminopropyl Aniline

Amine Group Modifications

The presence of two distinct amine groups in N-(3-aminopropyl)aniline, one aliphatic and one aromatic, allows for selective or exhaustive modification through various organic reactions. The differential reactivity of these amines—the aliphatic amine being more nucleophilic and basic than the aromatic amine—can often be exploited to achieve regioselective functionalization.

Formation of Schiff Bases and Azomethine Linkages

The reaction of primary amines with aldehydes or ketones to form Schiff bases, or azomethines, is a robust and widely utilized transformation. In the case of this compound, either the aliphatic or the aromatic amine can participate in this condensation reaction. The reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with acid catalysis to facilitate the dehydration step.

The formation of a Schiff base involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). A variety of aromatic aldehydes, such as salicylaldehyde (B1680747) and its derivatives, can be condensed with amines to produce these compounds. internationaljournalcorner.comjetir.orgijtsrd.com The specific amine group of this compound that reacts can be influenced by the reaction conditions and the nature of the carbonyl compound.

| Reactant 1 | Reactant 2 | Product Type | Key Bond Formed | Typical Reaction Conditions |

|---|---|---|---|---|

| This compound | Aromatic Aldehyde (e.g., Salicylaldehyde) | Schiff Base (Azomethine) | -CH=N- | Reflux in ethanol (B145695) or methanol (B129727), often with catalytic acid. |

| This compound | Aromatic Ketone (e.g., Acetophenone) | Schiff Base (Azomethine) | -C(CH3)=N- | Similar conditions to aldehydes, may require longer reaction times. |

Acylation and Alkylation Reactions

The amine groups of this compound are readily acylated and alkylated. Acylation, the introduction of an acyl group (-C(O)R), is commonly achieved using acid chlorides or anhydrides. pearson.comaskiitians.comchemguide.co.uklibretexts.org The reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. Due to the higher nucleophilicity of the aliphatic amine, selective acylation at this position is often possible under controlled conditions.

Alkylation, the introduction of an alkyl group, can be accomplished using alkyl halides or through reductive amination. wikipedia.org Direct N-alkylation with alkyl halides can sometimes lead to over-alkylation, forming quaternary ammonium (B1175870) salts. wikipedia.org More controlled mono-alkylation can be achieved using alcohols as alkylating agents in the presence of suitable catalysts. nih.govnih.govrsc.org The choice of reagents and reaction conditions can allow for the selective alkylation of either the primary aliphatic amine or the aromatic amine.

| Reaction Type | Reagent | Functional Group Introduced | Typical Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | -C(O)CH3 | Presence of a base (e.g., pyridine, triethylamine). pearson.com |

| Acylation | Acetic Anhydride | -C(O)CH3 | Often requires heating. |

| Alkylation | Alkyl Halide (e.g., Benzyl (B1604629) Bromide) | -CH2Ph | Often in the presence of a base to scavenge HX. wikipedia.org |

| Alkylation | Alcohol (e.g., Benzyl Alcohol) | -CH2Ph | Catalytic borrowing hydrogen or hydrogen autotransfer methods. nih.gov |

Urea and Thiourea (B124793) Derivative Synthesis

Urea and thiourea derivatives of this compound can be synthesized through the reaction of its amine groups with isocyanates and isothiocyanates, respectively. organic-chemistry.orgorganic-chemistry.orgasianpubs.orgnih.gov This addition reaction is generally straightforward and proceeds under mild conditions to yield the corresponding N,N'-disubstituted ureas or thioureas.

Alternatively, thiourea derivatives can be prepared from the reaction of the amine with ammonium thiocyanate (B1210189) or by using thiophosgene. ijcrt.orgmdpi.comnih.govorgsyn.org The synthesis of ureas can also be achieved using phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or N,N'-carbonyldiimidazole. nih.gov These reactions provide a versatile route to a wide array of functionalized molecules with potential applications in various fields of chemistry.

Organosilane Hybridization and Surface Modification

The aminopropyl moiety of this compound makes it a suitable candidate for incorporation into silica-based materials and for the modification of oxide surfaces through organosilane chemistry.

Silanization with Aminopropylsilanes (e.g., APTES, APTMS) on Oxide Surfaces

Oxide surfaces, such as silica (B1680970) and titania, can be functionalized with aminosilanes like (3-aminopropyl)triethoxysilane (APTES) and (3-aminopropyl)trimethoxysilane (APTMS). wikipedia.orgnih.govnih.govresearchgate.net This process, known as silanization, involves the hydrolysis of the alkoxy groups of the silane (B1218182) to form silanols (Si-OH), which then condense with the hydroxyl groups on the oxide surface to form stable siloxane (Si-O-Si) bonds. nih.gov

This surface modification results in a layer of aminopropyl groups, which can then be used to immobilize other molecules, such as this compound, through various chemical reactions. For instance, the surface-bound amine groups can be reacted with a bifunctional linker which then attaches to the this compound. Alternatively, this compound derivatives could potentially be used to modify the aminopropyl-functionalized surface. This approach is widely used to alter the surface properties of materials for applications in chromatography, catalysis, and biotechnology. nih.govgeandr.com

| Silanizing Agent | Substrate | Purpose of Functionalization | Resulting Surface Functionality |

|---|---|---|---|

| APTES | Silica Nanoparticles | Introduce amine groups for further reaction. americanelements.comsigmaaldrich.com | -NH2 |

| APTMS | Glass Slides | Promote adhesion of organic layers. | -NH2 |

| APTES | Metal Oxide Surfaces | Create a platform for biomolecule immobilization. nih.gov | -NH2 |

Formation of Self-Assembled Monolayers (SAMs) and Multilayers

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. sigmaaldrich.comrsc.org While thiols on gold are a classic example, SAMs can be formed from various molecules on different substrates. sigmaaldrich.comrsc.orgnih.gov this compound, with its potential for modification, can be derivatized with appropriate head groups (e.g., thiols, silanes) to facilitate its assembly into monolayers on surfaces like gold or silicon oxide.

The formation of multilayer structures is also possible through layer-by-layer assembly techniques. nih.gov For instance, a surface functionalized with a derivative of this compound could be alternately exposed to solutions of interacting molecules, leading to the buildup of a multilayer film. These organized molecular architectures are of great interest for applications in sensors, electronics, and biocompatible coatings.

Integration into Graphene-Based Materials

This compound serves as a valuable bifunctional molecule for the modification and functionalization of graphene and its derivatives, such as graphene oxide (GO). Its unique structure, featuring both a primary aliphatic amine and an aromatic aniline (B41778) moiety, allows for diverse integration strategies, enhancing the properties of the resulting graphene-based materials for a range of applications.

The primary aliphatic amine of this compound can readily react with the oxygen-containing functional groups present on the surface of graphene oxide, primarily carboxylic acid and epoxide groups. nih.gov Covalent functionalization is a common approach, where amide bonds are formed between the primary amine of this compound and the carboxylic acid groups on GO. This reaction is typically facilitated by a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), which activates the carboxyl groups to form a reactive O-acylisourea intermediate that subsequently reacts with the amine. nih.gov

Another significant pathway for integration is through the nucleophilic attack of the primary amine on the epoxide (epoxy) rings present on the GO basal plane. rsc.org This ring-opening reaction results in a stable covalent bond, grafting the this compound molecule onto the graphene sheet. These covalent functionalization methods not only anchor the molecule to the graphene material but also contribute to the reduction of graphene oxide, which can help in restoring the electrical conductivity of the material. semanticscholar.org

The successful functionalization of graphene oxide with amine-containing molecules like this compound can be confirmed through various characterization techniques as shown in the table below.

| Characterization Technique | Expected Observations for Amine Functionalization |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of new peaks corresponding to N-H stretching and bending vibrations, and C-N stretching, confirming the presence of the amine groups. |

| X-ray Photoelectron Spectroscopy (XPS) | Detection of the N1s peak in the survey spectrum, confirming the incorporation of nitrogen. High-resolution scans can distinguish between different nitrogen environments (amine vs. amide). |

| Raman Spectroscopy | Changes in the D and G bands, particularly an increase in the D/G intensity ratio, indicating the introduction of sp³ defects due to covalent functionalization. |

| Thermogravimetric Analysis (TGA) | Increased thermal stability and a distinct weight loss step corresponding to the decomposition of the grafted organic molecules. nih.gov |

The presence of the aniline group on the other end of the grafted molecule provides a platform for further modifications. For instance, the aniline moiety can be used to initiate the in situ polymerization of polyaniline (PANI) directly from the graphene surface, creating a hierarchical composite material with enhanced electrochemical properties. researchgate.net This approach leverages the conductive nature of both graphene and polyaniline for applications in supercapacitors, sensors, and electromagnetic interference shielding.

Bioconjugation and Immobilization Approaches

The dual amine functionality of this compound makes it an effective linker molecule for bioconjugation and the immobilization of biomolecules onto various substrates. The aminopropyl group can be used to anchor the molecule to a surface, leaving the aniline group available for subsequent coupling reactions with proteins, enzymes, or antibodies.

A common strategy involves first modifying a surface, such as silica or a biosensor substrate, with an aminopropyl group using silane chemistry, for example, with (3-aminopropyl)triethoxysilane (APTES). mdpi.com While not this compound itself, APTES provides a similar aminopropyl surface functionality. Biomolecules can then be covalently attached to these amino-functionalized surfaces. This compound can be used in a similar manner to functionalize surfaces that possess appropriate reactive groups (e.g., carboxylic acids on a polymer).

Once a surface is functionalized with aminopropyl aniline groups, several bioconjugation strategies can be employed:

Glutaraldehyde Crosslinking: The dialdehyde, glutaraldehyde, can act as a homobifunctional crosslinker, reacting with the primary amine on the surface and primary amines (e.g., from lysine (B10760008) residues) on a protein to form a stable linkage.

Carbodiimide Chemistry: Using coupling agents like EDC, the amine group on the functionalized surface can be linked to carboxylic acid groups (e.g., from aspartic or glutamic acid residues) on a biomolecule. nih.gov

Aniline-Catalyzed Ligation: The aniline moiety is particularly useful in specific ligation chemistries. For example, aniline can catalyze the formation of a hydrazone bond between a hydrazine-modified surface and an aldehyde-modified protein. nih.govnih.gov This reaction is efficient and can be performed under mild, biocompatible conditions, making it suitable for immobilizing sensitive biomolecules like antibodies while retaining their biological activity. nih.govnih.gov

The immobilization of enzymes is a key application area. By covalently attaching enzymes to a solid support via linkers like this compound, their stability and reusability can be significantly enhanced. researchgate.net This is crucial for applications in industrial biocatalysis and biosensor development.

| Immobilization Method | Activating Agent/Crosslinker | Target Functional Group on Biomolecule | Resulting Linkage |

| Amide Bond Formation | EDC/NHS | Carboxylic Acids (Asp, Glu) | Amide |

| Schiff Base Formation | Glutaraldehyde | Primary Amines (Lys, N-terminus) | Imine (often reduced to a stable amine) |

| Hydrazone Ligation | (Aniline as catalyst) | Aldehydes (introduced chemically) | Hydrazone |

| Oxidative Coupling | Tyrosinase | Phenols (Tyrosine) | C-N or C-O bond |

Selective Functionalization and Post-Polymerization Modification

The distinct reactivity of the primary aliphatic amine and the secondary aromatic amine (aniline) in this compound allows for selective functionalization. The primary amine is generally more nucleophilic and less sterically hindered than the aniline nitrogen, enabling reactions to be directed preferentially to the propyl end of the molecule under controlled conditions.

Furthermore, this compound can be used as a monomer in polymerization reactions to create functional polymers. By polymerizing aniline derivatives, polymers with specific properties can be synthesized. rsc.orgresearchgate.net A polymer synthesized from this compound would feature a polyaniline backbone with pendant aminopropyl groups. These pendant groups are ideal sites for post-polymerization modification, a powerful strategy for creating a library of polymers with diverse functionalities from a single parent polymer. nih.gov

The reactive primary amine side chains on a poly(this compound) backbone can undergo a variety of chemical transformations:

Acylation: Reaction with acid chlorides or anhydrides to introduce new functional groups.

Alkylation: Reaction with alkyl halides to modify the side chain.

Michael Addition: The primary amine can act as a nucleophile in aza-Michael addition reactions with α,β-unsaturated carbonyl compounds, allowing for the attachment of a wide range of molecules. daneshyari.com

Reductive Amination: Reaction with aldehydes or ketones followed by reduction to form secondary or tertiary amines.

This post-polymerization modification approach allows for the tailoring of the polymer's properties, such as solubility, hydrophilicity, and binding capabilities, after the main polymer chain has been formed. This is often more advantageous than polymerizing complex, functionalized monomers, which can sometimes be difficult to synthesize or polymerize effectively. nih.gov The ability to modify the polymer in a subsequent step provides a versatile platform for developing advanced materials for sensors, coatings, and biomedical applications. rsc.org

Coordination Chemistry and Ligand Design with N 3 Aminopropyl Aniline

N-(3-aminopropyl)aniline is a versatile organic compound that has garnered interest in the field of coordination chemistry. Its structure, featuring both a primary aliphatic amine and a secondary aromatic amine, allows it to act as a chelating ligand, forming stable complexes with a variety of metal ions. This section explores its role as a ligand, the synthesis and characterization of its metal complexes, and its use as a building block for more complex polydentate and macrocyclic ligands.

Polymerization Science and Advanced Materials Applications of N 3 Aminopropyl Aniline

Role as a Monomer or Co-monomer in Polymer Synthesis

N-(3-aminopropyl)aniline is a versatile bifunctional monomer that possesses both a primary and a secondary amine group, making it a valuable building block in the synthesis of a variety of polymers. Its unique structure allows it to participate in several types of polymerization reactions, leading to materials with tailored properties for specific applications.

Condensation Polymerization with Dicarboxylic Acids

The presence of two amine groups in this compound allows it to undergo condensation polymerization with dicarboxylic acids to form polyamides. This reaction, a type of amidation, involves the formation of an amide linkage between the amine groups of the aniline (B41778) derivative and the carboxylic acid groups of the dicarboxylic acid, with the elimination of a small molecule, typically water.

The general reaction scheme involves the reaction of the diamine with a dicarboxylic acid or its more reactive derivative, such as a diacyl chloride, at elevated temperatures. The resulting polyamides can exhibit a range of properties depending on the specific dicarboxylic acid used. For instance, the use of aromatic dicarboxylic acids can lead to rigid and high-strength polymers, while aliphatic dicarboxylic acids can impart flexibility to the polymer chain. The pendant aminopropyl group in the resulting polyamide from this compound can also serve as a site for further functionalization or cross-linking.

A study on the direct amidation of carboxylic acids with amines using Niobium pentoxide (Nb2O5) as a reusable Lewis acid catalyst demonstrated high yields for the reaction between various carboxylic acids and amines, including aniline. This catalytic approach is applicable to a wide range of substrates and offers an efficient route for polyamide synthesis.

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Finding |

| n-dodecanoic acid | Aniline | Nb2O5 | N-phenyldodecanamide | High yield demonstrates the feasibility of catalytic amidation for forming amide bonds, the basis of polyamide synthesis. |

| Various carboxylic acids | Aniline or benzylamine | Nb2O5 | Various amides | The catalytic system is versatile and can be applied to a broad range of starting materials. |

Copolymerization with Aniline and Derivatives

This compound can be copolymerized with aniline and its derivatives to modify the properties of the resulting polymers. The incorporation of the aminopropyl group into the polyaniline backbone can enhance solubility, processability, and provide sites for further chemical modifications. The copolymerization is typically carried out via chemical or electrochemical oxidative polymerization.

The presence of the N-substituted aminopropyl group can influence the electronic and morphological properties of the copolymer. While it may lead to a decrease in electrical conductivity compared to pure polyaniline due to the disruption of conjugation along the polymer chain, the improved solubility in common organic solvents is a significant advantage for various applications. The electrochemical copolymerization of aniline with o-aminobenzylamine, a structurally similar monomer, has been shown to produce a copolymer with improved conductivity in weak acidic to neutral media compared to polyaniline. This suggests that copolymers of this compound could also exhibit interesting electrochemical properties.

Research on copolymers of 2-methyl aniline with aniline has shown that the introduction of a substituent on the aniline ring affects the yield and conductivity of the resulting copolymer. This highlights the importance of the comonomer structure in determining the final properties of the material.

| Monomer 1 | Monomer 2 | Polymerization Method | Key Property Change |

| Aniline | o-Aminobenzylamine | Electrochemical | Improved conductivity in weak acidic/neutral media. |

| Aniline | o-Anthranilic acid | Chemical | Formation of a more processable copolymer. scirp.org |

| 2-methyl aniline | Aniline | Oxidative | Yield and conductivity are dependent on the molar ratio of the monomers. rroij.com |

Synthesis of Functional Hydrogels and Stimuli-Responsive Polymers

The amine groups in this compound make it a suitable monomer for the synthesis of functional hydrogels and stimuli-responsive polymers. Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. The amine groups can participate in cross-linking reactions and also impart pH-responsiveness to the hydrogel, as the protonation/deprotonation of the amine groups can lead to changes in the swelling behavior of the gel.

Stimuli-responsive polymers, also known as "smart" polymers, undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. The incorporation of this compound into a polymer structure can introduce pH-sensitivity. For instance, at low pH, the amine groups will be protonated, leading to electrostatic repulsion between the polymer chains and causing the hydrogel to swell. At higher pH, the amine groups will be deprotonated, reducing the repulsion and causing the hydrogel to shrink.

The synthesis of hydrogels from aniline and piperazine (B1678402) has been reported, demonstrating the feasibility of creating hydrogel networks from aniline-based monomers. ua.es Furthermore, N-(3-Aminopropyl)methacrylamide hydrochloride, a monomer with a similar aminopropyl functional group, is used in the synthesis of robust, mechanically stable hydrogels for various biomedical applications. polysciences.com

| Polymer System | Stimulus | Response | Potential Application |

| Aniline and Piperazine Hydrogel | pH | Swelling/Shrinking | Supercapacitors ua.es |

| Amino acid-derived polymers | pH, Temperature, Light | Various | Drug delivery, Gene delivery rsc.org |

| N-(3-Aminopropyl)methacrylamide-based hydrogels | pH | Swelling/Shrinking | Drug delivery, Tissue engineering polysciences.com |

Applications in Surface Modification and Coating Technologies

The chemical structure of this compound, with its reactive amine groups and aromatic ring, makes it a candidate for surface modification and the creation of functional coatings.

Thin Film Deposition using Plasma Jets

Plasma polymerization is a solvent-free technique used to deposit ultra-thin, uniform, and pinhole-free polymer films onto a variety of substrates. nih.gov Aniline and other amine-containing compounds have been successfully used as precursors in plasma polymerization to create thin films with specific functionalities. muni.czsci-hub.se The use of this compound as a monomer in a plasma jet deposition process would likely result in a thin film with a high density of primary and secondary amine groups on the surface.

These amine-functionalized surfaces can be used for a variety of applications, including the covalent immobilization of biomolecules, the improvement of cell adhesion, or as a reactive layer for further surface chemistry. The plasma polymerization process involves the fragmentation and recombination of the monomer in the plasma phase, leading to a highly cross-linked and adherent coating. The properties of the deposited film, such as the retention of the amine functionality, can be controlled by adjusting the plasma parameters, such as power and monomer flow rate.

| Monomer | Deposition Technique | Film Characteristics |

| Aniline/Argon | Capacitively coupled discharge | Uniform, ultrathin, pinhole-free nih.gov |

| Aniline | RF-induced plasma | Highly cross-linked, different structure from chemically synthesized polyaniline sci-hub.se |

| Propargylamine, Allylamine (B125299), Propylamine | Plasma polymerization | Amine-containing films with controllable deposition rates and functionalities muni.cz |

Surface Treatment for Polymer Adhesion and Uniformity

This compound can be used as an adhesion promoter to improve the bonding between dissimilar materials, particularly between organic polymers and inorganic substrates. Adhesion promoters are bifunctional molecules that can interact with both surfaces, forming a strong interfacial bridge. specialchem.comspecialchem.com The amine groups of this compound can form covalent or hydrogen bonds with the surface of a substrate, while the aniline part can interact with or be incorporated into a polymer matrix.

A similar compound, (3-aminopropyl)triethoxysilane (APTES), is widely used as a surface treatment to enhance the adhesion of polymers. For example, treating a polydimethylsiloxane (B3030410) (PDMS) surface with APTES creates a self-assembled monolayer with amine functional groups, which promotes the uniform deposition and strong adhesion of a subsequent polyaniline layer. mdpi.com This suggests that this compound could function in a similar manner, where the aminopropyl group anchors to a substrate, and the aniline group provides a compatible interface for an over-coating of an aniline-based polymer or other compatible materials.

| Adhesion Promoter | Substrate | Polymer | Mechanism of Adhesion Improvement |

| (3-aminopropyl)triethoxysilane (APTES) | Polydimethylsiloxane (PDMS) | Polyaniline (PANI) | Formation of a self-assembled monolayer with amine groups that promotes uniform PANI growth. mdpi.com |

| N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (DAMO) | Epoxy Primer | Silicone Coating | Mechanical mixing of DAMO into the silicone coating improves interlaminar adhesion. researchgate.net |

| Aminopropyl triethoxysilane (B36694) (ATS) | Cellulose Nanofibrils | - | Chemical grafting of silane (B1218182) onto the hydroxyl groups of cellulose. mdpi.com |

Fabrication of Hybrid Materials and Nanocomposites

The unique bifunctional nature of this compound, possessing both a primary aliphatic amine and an aromatic aniline group, makes it a valuable monomer and surface modification agent in the fabrication of advanced hybrid materials and nanocomposites. These materials combine the properties of organic polymers with inorganic components, leading to synergistic effects and enhanced performance.

Organosilane-Based Hybrid Resins

While direct research on this compound in organosilane-based hybrid resins is limited, the principles of using aminopropyl-functionalized silanes are well-established and provide a strong basis for its potential applications. Organosilanes, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), are frequently employed to create organic-inorganic hybrid networks. nih.govnih.gov The aminopropyl group provides a reactive site for interaction with organic polymers, while the triethoxysilane groups can undergo hydrolysis and condensation to form a rigid silica (B1680970) (Si-O-Si) network.

In a typical sol-gel process, the hydrolysis of the silane precursor is followed by condensation, leading to the formation of a three-dimensional network. The incorporation of an aminopropyl functionality allows for covalent bonding with an organic phase, such as an epoxy or polyurethane resin. This results in a hybrid material with improved thermal stability, mechanical strength, and chemical resistance compared to the individual components.

The use of this compound in such systems could offer distinct advantages. The aniline moiety can be polymerized to form polyaniline (PANI), introducing electrical conductivity and electroactivity into the hybrid resin. This could lead to the development of antistatic coatings, electromagnetic interference (EMI) shielding materials, and corrosion-resistant coatings with built-in sensing capabilities. The aminopropyl group would serve to covalently link this conductive polymer phase to the inorganic silica network, ensuring good dispersion and interfacial adhesion.

Table 1: Comparison of Functional Groups in Hybrid Resin Formation

| Functional Group | Role in Hybrid Resin Formation | Potential Properties Conferred |

| Aminopropyl | Covalent linking of organic and inorganic phases. | Improved adhesion, mechanical strength, and thermal stability. |

| Aniline | Polymerizable to form conductive polyaniline. | Electrical conductivity, electroactivity, and corrosion resistance. |

| Triethoxysilane | Forms a rigid inorganic silica network via hydrolysis and condensation. | Hardness, chemical resistance, and thermal stability. |

Metal Nanoparticle Supported Functionalized Materials

The surface functionalization of metal nanoparticles is crucial for their stability, dispersibility, and application in various fields. This compound can act as a capping or stabilizing agent for metal nanoparticles, such as gold (Au) and silver (Ag). mdpi.com The primary amine group can coordinate with the metal surface, preventing agglomeration. The aniline group remains available on the nanoparticle surface for further reactions, such as polymerization or covalent attachment to a polymer matrix.

This functionalization can impart new properties to the metal nanoparticles. For instance, creating a polyaniline shell on the surface of gold nanoparticles can enhance their catalytic activity and create materials with unique optical and electronic properties. The this compound would act as a bridge, ensuring a strong linkage between the metal core and the conductive polymer shell.

These functionalized nanoparticles can be incorporated into various matrices to create nanocomposites with applications in catalysis, sensing, and biomedical imaging. The choice of the metal core and the nature of the functionalization can be tailored to achieve specific properties.

Polyaniline-Silica Hybrids

Polyaniline (PANI) is a well-known conducting polymer with excellent environmental stability, but it suffers from poor processability. nju.edu.cnmdpi.comresearchgate.net Incorporating PANI into a silica matrix can overcome this limitation and result in a mechanically robust and processable conductive material. nju.edu.cnmdpi.comresearchgate.net this compound can play a key role in the synthesis of such hybrids.

One approach involves the surface modification of silica particles with this compound. The aminopropyl group can be grafted onto the silica surface through reactions with surface silanol (B1196071) groups, often facilitated by a silane coupling agent. This results in an aniline-functionalized silica surface. Subsequently, the in-situ polymerization of aniline can be initiated from these surface-bound aniline units. nju.edu.cn This method ensures a uniform coating of PANI on the silica particles and strong covalent bonding between the organic and inorganic phases. nju.edu.cn

This approach leads to the formation of a core-shell structure where the silica core provides mechanical stability and the PANI shell imparts electrical conductivity. These hybrid materials have potential applications in various fields, including conductive coatings, sensors, and materials for electrostatic discharge protection.

Table 2: Synthesis Methods for Polyaniline-Silica Hybrids

| Synthesis Method | Description | Advantages |

| In-situ Polymerization | Aniline is polymerized in the presence of silica particles. | Simple and scalable. |

| Surface-Initiated Polymerization | Silica is functionalized with an initiator, and aniline polymerization is initiated from the surface. | Better control over PANI coating thickness and uniformity. |

| Sol-Gel Synthesis | A silica network is formed in the presence of pre-synthesized PANI or aniline monomer. | Can lead to highly integrated hybrid materials. |

Development of Advanced Functional Materials

The unique combination of a primary amine and a polymerizable aniline group in this compound makes it a promising building block for the development of advanced functional materials with applications in sensing and optoelectronics.

Sensors and Sensing Devices (e.g., Strain Sensors, Electrochemical Sensors)

The electroactive nature of polyaniline makes it an excellent candidate for use in chemical and biological sensors. nih.govmdpi.commdpi.comrsc.org By modifying an electrode surface with a thin film of polyaniline derived from or incorporating this compound, it is possible to create a sensor that can detect various analytes through changes in its electrical properties.

For instance, an electrochemical sensor for dopamine (B1211576) has been developed using a layer-by-layer self-assembly of poly(3-aminobenzylamine), a derivative of aniline. nih.gov The amino groups on the polymer backbone can interact with the analyte, leading to a measurable change in the electrochemical signal. nih.gov Similarly, a sensor based on this compound could be designed where the primary amine groups act as specific binding sites for target molecules, while the polyaniline backbone provides the signal transduction mechanism.

While direct applications in strain sensors are not widely reported, the conductive nature of polyaniline suggests its potential use. A conductive polymer composite could be fabricated where the resistance changes in response to mechanical strain. The incorporation of this compound could enhance the adhesion of the conductive polymer to the substrate, improving the durability and reliability of the strain sensor.

Optoelectronic Materials

Polyaniline exhibits interesting optical properties, including electrochromism, where its color changes in response to an applied electrical potential. This property makes it suitable for applications in smart windows, displays, and other optoelectronic devices. The specific optical and electronic properties of polyaniline can be tuned by modifying its chemical structure.

Incorporating this compound into the polyaniline backbone could influence its electronic band structure and, consequently, its optical absorption and emission properties. The aminopropyl side chains could also affect the polymer's morphology and intermolecular interactions, which in turn would impact its optoelectronic performance. Further research in this area could lead to the development of novel materials for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and optical sensors. The ability to functionalize the primary amine group offers a route to attach other chromophores or functional moieties, further expanding the potential of these materials in optoelectronics.

Analytical and Spectroscopic Methodologies for N 3 Aminopropyl Aniline

Quantification Techniques

A range of methods is available for the precise quantification of N-(3-aminopropyl)aniline, each with specific advantages regarding sensitivity, selectivity, and applicability.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of aromatic amines like this compound, even in complex matrices. The high polarity of the compound allows for effective separation using chromatographic techniques such as reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC).

In a typical LC-MS/MS setup, the analyte is first separated chromatographically and then introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used, as the amine functionalities are readily protonated to form the precursor ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition of the analyte. For quantitative analysis, tandem mass spectrometry (MS/MS) is employed in multiple reaction monitoring (MRM) mode, where the specific fragmentation of the precursor ion into product ions is monitored, providing excellent selectivity and minimizing matrix interference. rsc.orgfrag-den-staat.de Although direct analysis is possible, derivatization is often employed to enhance chromatographic retention and ionization efficiency. lcms.cz

Table 1: Typical LC-MS/MS Parameters for Aromatic Amine Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography Column | C18 Reversed-Phase | Separates analytes based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile/Methanol (B129727) and Water with Formic Acid | Elutes compounds from the column; acid aids in protonation for ESI. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions [M+H]⁺ for MS analysis. |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| Precursor Ion (Q1) | m/z 151.12 | Corresponds to the protonated molecule of this compound, [C₉H₁₄N₂ + H]⁺. |

| Product Ions (Q3) | Specific fragments | Generated by collision-induced dissociation; used for confirmation and quantification. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantification of this compound.

Solution-state NMR provides detailed information about the molecular structure in solution.

¹H NMR spectra reveal the number of different types of protons and their connectivity. For this compound, distinct signals are expected for the aromatic protons on the aniline (B41778) ring, the methylene (B1212753) (-CH₂-) groups of the propyl chain, and the amine (-NH and -NH₂) protons. chemicalbook.comsapub.orgrsc.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.

Solid-state NMR (ssNMR) is particularly valuable for analyzing this compound when it is immobilized on a solid support, such as silica (B1680970) nanoparticles or other functionalized surfaces. Quantitative ¹³C or ¹⁵N ssNMR can determine the loading density of the amine on the surface. Furthermore, techniques like ¹⁹F ssNMR can be used for quantification after derivatizing the surface-bound amines with a fluorine-containing probe molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 6.6 - 7.2 | Multiplet | 5H |

| -NH- (aniline) | ~3.6 | Broad Singlet | 1H |

| -CH₂- (adjacent to aniline NH) | ~3.1 | Triplet | 2H |

| -CH₂- (central) | ~1.8 | Quintet | 2H |

| -CH₂- (adjacent to NH₂) | ~2.8 | Triplet | 2H |

| -NH₂ (primary amine) | ~1.5 | Broad Singlet | 2H |

Classical titrimetric methods offer a cost-effective way to quantify the amine groups in this compound. ncert.nic.in

Acid-Base Titration : This is the most direct approach. The amine groups of this compound, being basic, can be titrated with a standardized strong acid, such as hydrochloric acid (HCl). The endpoint can be determined using a suitable indicator or potentiometrically. saylor.org Non-aqueous titrations, for instance using perchloric acid in glacial acetic acid, can enhance the basicity of the amines and provide a sharper endpoint. researchgate.net

Bromination : Aromatic amines with activated rings, like aniline derivatives, undergo rapid electrophilic substitution with bromine. In this method, a known excess of a bromine solution is added to the sample. The unreacted bromine is then determined by adding potassium iodide and titrating the liberated iodine with a standard sodium thiosulfate (B1220275) solution. This method is specific to the aromatic amine functionality.

Carbon Disulfide Method : Primary and secondary amines react with carbon disulfide to form dithiocarbamic acids. These acidic products can then be titrated with a standard base like sodium hydroxide. dss.go.th This method allows for the quantification of primary and secondary amines in the presence of tertiary amines. dss.go.th

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of elements within the top few nanometers of a material. It is particularly useful for quantifying this compound when it is used to functionalize surfaces.

The analysis of the high-resolution N 1s spectrum allows for the identification and quantification of nitrogen in different chemical states (e.g., amine, amide, imine). The atomic concentration of nitrogen on the surface can be directly correlated to the surface density of the immobilized this compound.

To improve accuracy and sensitivity, chemical derivatization is often employed. The surface-bound primary amine groups can be reacted with a fluorine-containing tagging molecule, such as (4-trifluoromethyl)benzaldehyde (TFBA). The high-sensitivity F 1s signal can then be used for more precise quantification of the accessible amine groups on the surface.

Table 3: Typical N 1s Binding Energies for Various Nitrogen Species in XPS

| Nitrogen Species | Typical Binding Energy (eV) |

|---|---|

| Imine (=N-) | ~398.5 |

| Amine (-NH₂) | ~399.2 - 400.0 |

| Amide (-NH-C=O) | ~400.1 - 400.5 |

| Ammonium (B1175870) (-NH₃⁺) | ~401.5 - 401.8 |

| Azide (-N₃) | ~402.0 and ~405.0 |

Derivatization Methods for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique. For this compound, which contains two primary amine groups, derivatization is primarily used to enhance detection in liquid chromatography. nih.govthermofisher.comsigmaaldrich.comnih.gov The key benefits include improving chromatographic separation, increasing the sensitivity of detection (e.g., by adding a fluorescent or UV-absorbing tag), and enhancing ionization efficiency for mass spectrometry. acs.orgnih.gov

While specific reagents designated "APBQ" and "APBP" are not commonly documented in scientific literature for amine derivatization, a wide array of well-established reagents are used to target primary and secondary amines for LC-MS analysis. These reagents react with the nucleophilic amine groups of this compound to form stable derivatives.

9-fluorenylmethyl chloroformate (FMOC-Cl) : Reacts with both primary and secondary amines to form highly fluorescent and UV-active carbamate (B1207046) derivatives. monash.edunih.govresearchgate.netnih.govresearchgate.netadvancedchemtech.com This significantly enhances detection limits with fluorescence or UV detectors and improves chromatographic behavior on reversed-phase columns. monash.eduresearchgate.net

o-Phthaldialdehyde (OPA) : In the presence of a thiol (like 2-mercaptoethanol), OPA reacts rapidly and specifically with primary amines to form highly fluorescent isoindole derivatives. nih.govdiva-portal.orgsigmaaldrich.comresearchgate.netinterchim.frnih.gov This is a very common pre-column derivatization method for amino acid and primary amine analysis. diva-portal.orgsigmaaldrich.comresearchgate.netinterchim.fr

4-(Dimethylamino)azobenzene-4'-sulfonyl chloride (Dabsyl-Cl) : This reagent reacts with primary and secondary amines to produce intensely colored dabsyl-amides, which have strong absorbance in the visible region (~460 nm). sigmaaldrich.comjascoinc.comaatbio.comresearchgate.netmedchemexpress.com The resulting derivatives are very stable, making this method highly reproducible. jascoinc.commedchemexpress.com

4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) : A fluorogenic reagent that reacts with amines to yield highly fluorescent derivatives, enabling detection at very low concentrations. jst.go.jpnih.govresearchgate.netnih.gov

Benzoyl Chloride : This reagent reacts with primary and secondary amines in a base-catalyzed Schotten-Baumann reaction to form stable benzoyl amides. acs.org These derivatives are more hydrophobic than the original amine, leading to better retention in reversed-phase chromatography, and can improve ionization efficiency in MS. acs.org

Table 4: Common Derivatization Reagents for Amines in LC Analysis

| Reagent | Abbreviation | Target Amines | Key Advantage |

|---|---|---|---|

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary | Highly fluorescent and UV-active derivatives. monash.eduadvancedchemtech.com |

| o-Phthaldialdehyde (+ thiol) | OPA | Primary | Rapid reaction, highly fluorescent product. sigmaaldrich.cominterchim.fr |

| 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride | Dabsyl-Cl | Primary & Secondary | Stable, intensely colored derivatives for visible detection. sigmaaldrich.comjascoinc.commedchemexpress.com |

| 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | DBD-F | Primary & Secondary | Highly fluorescent derivatives for sensitive detection. nih.govnih.gov |

| Benzoyl Chloride | BC | Primary & Secondary | Increases hydrophobicity and MS ionization efficiency. acs.org |

Derivatization for Surface Amine Quantification (e.g., 5-iodo 2-furaldehyde)

Quantitative analysis of surface amine groups, such as those present in this compound when functionalized onto a surface, can be effectively achieved through derivatization. One such method involves the use of 5-iodo-2-furaldehyde (B1300138). ceitec.cz This technique is predicated on the reaction between the aldehyde group of 5-iodo-2-furaldehyde and the primary amine group of this compound, forming a Schiff base. The introduction of an iodine atom allows for quantification using surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS).

Other derivatization agents and methods are also employed for the quantification of surface amines, providing a comparative framework for accuracy and accessibility. nih.govrsc.orgscienceopen.com Colorimetric assays, for instance, utilize reagents like ninhydrin (B49086) or 4-nitrobenzaldehyde (B150856) to produce a colored product that can be quantified by UV-vis spectroscopy. sciltp.com Another approach involves labeling the amines with fluorinated probes, such as trifluoromethylated benzaldehyde, which allows for quantification via ¹⁹F solid-state NMR. sciltp.comresearchgate.net These multi-method approaches ensure a robust and validated quantification of surface amine density. nih.govscienceopen.com

Interactive Data Table: Comparison of Surface Amine Quantification Methods

| Method | Derivatizing Agent/Probe | Detection Technique | Principle |

| Aldehyde Derivatization | 5-iodo-2-furaldehyde | XPS | Formation of a Schiff base with an iodine label for elemental analysis. ceitec.cz |

| Colorimetric Assay | Ninhydrin | UV-vis Spectroscopy | Reaction with primary amines to form Ruhemann's purple, a colored product. sciltp.com |

| Colorimetric Assay | 4-nitrobenzaldehyde (4-NBA) | UV-vis Spectroscopy | Forms a colored imine product that can be cleaved for quantification. nih.govsciltp.com |

| Fluorinated Probe Labeling | Trifluoromethylated benzaldehyde | ¹⁹F solid-state NMR | Covalent labeling with a fluorine-containing molecule for sensitive NMR detection. scienceopen.comsciltp.com |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the detailed structural characterization of this compound.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and vibrational modes within the this compound molecule. researchgate.net

N-H Stretching: Primary amines like this compound typically exhibit two N-H stretching bands in the IR spectrum, corresponding to asymmetric and symmetric vibrations, in the region of 3300-3500 cm⁻¹. libretexts.orgorgchemboulder.com Secondary amines, in contrast, show only one such band. spectroscopyonline.com

C-N Stretching: The C-N stretching vibrations for the aromatic amine portion are expected in the range of 1250-1335 cm⁻¹, while the aliphatic C-N stretch of the aminopropyl group appears between 1020-1250 cm⁻¹. orgchemboulder.com

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is typically observed around 1580-1650 cm⁻¹. orgchemboulder.com A broad N-H wagging band can also be seen between 665-910 cm⁻¹. orgchemboulder.com

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. researchgate.netresearchgate.net Theoretical calculations are often used in conjunction with experimental spectra to make complete vibrational assignments. researchgate.net

Interactive Data Table: Key IR Absorptions for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3300-3500 libretexts.orgorgchemboulder.com |

| Primary Amine (NH₂) | Bending (Scissoring) | 1580-1650 orgchemboulder.com |

| Primary/Secondary Amine | N-H Wag | 665-910 orgchemboulder.com |

| Aromatic C-N | Stretch | 1250-1335 orgchemboulder.com |

| Aliphatic C-N | Stretch | 1020-1250 orgchemboulder.com |

UV-Visible spectroscopy of this compound is dominated by the electronic transitions of the aniline chromophore. Aniline itself typically shows two main absorption bands in the UV region. researchgate.net These correspond to the π-π* transitions of the benzene (B151609) ring. researchgate.net The presence of the aminopropyl substituent may cause slight shifts in the absorption maxima.

Fluorescence spectroscopy can also provide insights into the electronic properties of the molecule, although detailed studies specifically on the fluorescence of this compound are less common in the provided search results.

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound. oup.compurdue.edu The nominal molecular weight of this compound (C₉H₁₄N₂) is approximately 150.22 g/mol . nih.govsigmaaldrich.com

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. nist.gov Characteristic fragmentation patterns for amines often involve alpha-cleavage, leading to the loss of alkyl radicals. researchgate.net For this compound, fragmentation could occur along the propyl chain, leading to characteristic ions. researchgate.net Different ionization methods can be employed to control the extent of fragmentation. researchgate.net High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. uni.lu

Interactive Data Table: Predicted m/z Values for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 151.12297 |

| [M+Na]⁺ | 173.10491 |

| [M-H]⁻ | 149.10841 |

| [M]⁺ | 150.11514 |

Data sourced from PubChem. uni.lu

Thermal Analysis Techniques (e.g., TGA/DTG/DSC) for Stability Assessment

Thermal analysis techniques are essential for evaluating the thermal stability of this compound. iajps.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. psu.edu This technique can determine the decomposition temperature of this compound. A TGA curve would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed. ucr.edu

Derivative Thermogravimetry (DTG): The DTG curve is the first derivative of the TGA curve and shows the rate of mass loss. Peaks in the DTG curve indicate the temperatures at which the maximum rates of decomposition occur. researchgate.netmdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. psu.edu For this compound, DSC can be used to determine its melting point and to observe the enthalpy changes associated with decomposition, which are often exothermic. researchgate.netmdpi.com

Together, these techniques provide a comprehensive profile of the thermal behavior and stability of the compound, which is critical for its application in materials science, for instance, as a nanofiller in polymers. iajps.comresearchgate.net

Theoretical and Computational Studies of N 3 Aminopropyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics to compute the properties of molecules. These methods can be broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each offering a different balance between accuracy and computational cost.

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable combination of accuracy and computational efficiency. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy and other properties from the electron density. als-journal.com For molecules like N-(3-aminopropyl)aniline, DFT is extensively used to explore electronic structure and predict reactivity.

Key aspects of electronic structure elucidated by DFT include the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. als-journal.com

In studies on aniline (B41778) and its derivatives, DFT calculations have been employed to understand how substituents affect the electronic properties. scispace.com For this compound, the electron-donating nature of both the aniline nitrogen and the aliphatic aminopropyl group influences the electron density distribution in the aromatic ring, which in turn governs its reactivity in reactions such as electrophilic aromatic substitution.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting how a molecule will interact with other chemical species, highlighting regions of positive potential (electrophilic sites) and negative potential (nucleophilic sites).

Table 1: Representative DFT-Calculated Electronic Properties of Aniline (Illustrative for this compound Studies)

| Property | Calculated Value | Significance |

| HOMO Energy | -5.5 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | -0.2 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and electronic transitions. |

| Dipole Moment | ~1.5 D | Quantifies the overall polarity of the molecule. |

Note: The values are typical for aniline calculated at the B3LYP/6-31G(d) level of theory and serve as a reference for what would be calculated for this compound.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. rsc.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can achieve very high accuracy, especially when electron correlation effects are included. However, their high computational cost often limits their application to smaller molecules. For a molecule the size of this compound, high-level ab initio calculations can be computationally demanding but are valuable for benchmarking results from less expensive methods like DFT.